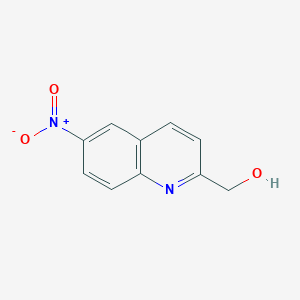

(6-Nitroquinolin-2-yl)methanol

Descripción general

Descripción

(6-Nitroquinolin-2-yl)methanol is a chemical compound with the molecular formula C10H8N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound The presence of a nitro group at the 6th position and a hydroxymethyl group at the 2nd position of the quinoline ring makes this compound unique

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitroquinolin-2-yl)methanol typically involves the nitration of quinoline followed by the introduction of a hydroxymethyl group. One common method involves the following steps:

Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

Reduction and Hydroxymethylation: The nitroquinoline is then reduced to the corresponding aminoquinoline, which is subsequently reacted with formaldehyde to introduce the hydroxymethyl group at the 2nd position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Functionalization of the Hydroxymethyl Group

The primary alcohol group undergoes typical alcohol reactions:

-

Oxidation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane oxidizes the –CH<sub>2</sub>OH group to a ketone, yielding 6-nitroquinoline-2-carbaldehyde .

-

Esterification : Reaction with acetyl chloride in pyridine produces the corresponding acetate ester, enhancing solubility for further synthetic applications .

Example Reaction:

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The nitro group at C6 activates the quinoline ring for nucleophilic attack at positions C5 and C7. For example:

-

Amination : Reaction with primary amines (e.g., benzylamine) in polar aprotic solvents like NMP under microwave irradiation (160°C) replaces the nitro group or adjacent hydrogen .

Key Conditions:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzylamine | NMP | 160°C (MW) | (6-(Benzylamino)quinolin-2-yl)methanol | 65% |

Mechanistic studies suggest competing pathways between direct hydrogen displacement (VNS mechanism) and substitution of halogens when present .

Nitro Group Reduction

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:

-

Catalytic Hydrogenation : H<sub>2</sub> gas over Pd/C in ethanol yields (6-aminoquinolin-2-yl)methanol .

-

Chemical Reduction : Tin(II) chloride in HCl/ethanol selectively reduces the nitro group without affecting the alcohol .

Example:

Cyclization and Heterocycle Formation

The nitro group facilitates cycloaddition and Friedländer-type reactions:

-

Friedländer Synthesis : Reacting with o-aminobenzaldehydes in acetic acid forms polycyclic nitroquinolines .

-

Diels-Alder Reactions : The electron-deficient quinoline ring acts as a dienophile in [4+2] cycloadditions with conjugated dienes .

Notable Example:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| o-Aminobenzaldehyde | AcOH, 100°C, 6h | 3-Nitrobenzo[f]quinolin-2-ol | 72% |

Electrophilic Aromatic Substitution

Despite the nitro group’s deactivating effect, the hydroxymethyl group directs electrophiles to the C3 and C4 positions:

-

Nitration : Further nitration under mixed acid conditions introduces a second nitro group at C4 .

-

Sulfonation : Concentrated H<sub>2</sub>SO<sub>4</sub> sulfonates the ring at C5 .

Coordination Chemistry

The hydroxymethyl and nitro groups enable metal complexation:

-

Cu(II) Complexes : Forms stable complexes with Cu(NO<sub>3</sub>)<sub>2</sub> in methanol, characterized by shifted UV-Vis absorption bands .

Derivatization for Drug Discovery

The compound serves as a precursor in medicinal chemistry:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that (6-Nitroquinolin-2-yl)methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, studies show that derivatives of this compound can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 22 | 1 × 10^-5 |

| Klebsiella pneumoniae | 25 | 1 × 10^-5 |

Anticancer Activity :

The compound has shown cytotoxic effects on cancer cell lines, such as HeLa cells. Mechanistically, it induces apoptosis through caspase activation and disrupts cell cycle progression. A notable case study by Barilli et al. (2014) demonstrated that derivatives related to quinoline structures exhibited promising antiproliferative results when complexed with metal ions like Cu(II).

Biological Research

Fluorescent Probes :

Due to its ability to interact with biological macromolecules, this compound is being investigated as a potential fluorescent probe. This application is particularly relevant in cellular imaging and tracking biological processes.

Enzyme Inhibition Studies :

The compound's nitro group can interact with various enzymes, leading to inhibition or modulation of their activity. This interaction can result in altered metabolic pathways within cells, making it a candidate for further exploration in enzyme inhibition studies.

Synthesis of Organic Compounds

This compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique reactivity allows for various synthetic transformations, making it valuable in pharmaceutical chemistry.

Production of Dyes and Pigments

The chromophoric properties of this compound make it suitable for use in the production of dyes and pigments. This application leverages the compound's ability to absorb light and impart color to materials.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Barilli et al. (2014) : Explored the anticancer properties of quinoline derivatives, showing significant cytotoxicity against HeLa cells.

- Antimicrobial Efficacy Studies : Demonstrated that this compound has comparable effectiveness to established antibiotics against key bacterial strains.

- Fluorescent Probes Development : Investigations into its use as a fluorescent probe have shown promising results in tracking cellular processes.

Mecanismo De Acción

The mechanism of action of (6-Nitroquinolin-2-yl)methanol is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to various biological effects. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer activity.

Comparación Con Compuestos Similares

Quinoline: The parent compound, lacking the nitro and hydroxymethyl groups.

6-Nitroquinoline: Similar structure but without the hydroxymethyl group.

2-Hydroxyquinoline: Similar structure but without the nitro group.

Uniqueness: (6-Nitroquinolin-2-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical and biological properties

Actividad Biológica

(6-Nitroquinolin-2-yl)methanol is a compound of increasing interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a quinoline ring with a nitro group at position 6 and a hydroxymethyl group at position 2. This unique structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. Key mechanisms include:

- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting its function and potentially leading to anticancer effects.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as type 2 methionine aminopeptidase (MetAP2), which is involved in angiogenesis.

- Formation of Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that interact with proteins and nucleic acids, resulting in various biological effects.

Anticancer Properties

Several studies have indicated that this compound and its derivatives exhibit promising anticancer activity. For instance:

- In Vitro Studies : Compounds derived from quinoline structures have shown significant antiproliferative effects against various cancer cell lines. In particular, derivatives have demonstrated IC50 values in the micromolar range against breast cancer cell lines, indicating potential for further development as therapeutic agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5k | MCF-7 | 8.50 | Induces apoptosis via PARP cleavage |

| 5l | MCF-7 | 12.51 | Cell cycle arrest in G2-M phase |

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. Its derivatives have been evaluated for activity against various pathogens, including bacteria and fungi, showing moderate to high efficacy.

Antimalarial Activity

A study on quinoline methanols highlighted their effectiveness against Plasmodium falciparum, the causative agent of malaria. Compounds from this class exhibited IC50 values ranging from micromolar to submicromolar against both drug-sensitive and resistant strains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that the incorporation of the nitro group may enhance the pharmacokinetic profile compared to similar compounds lacking this modification. However, detailed toxicological assessments are still needed to evaluate safety profiles.

Case Studies

- Breast Cancer Treatment : A recent study synthesized a series of quinoline derivatives, including this compound analogs, which were screened for their ability to inhibit breast cancer cell proliferation. Results indicated that these compounds could effectively induce apoptosis in MCF-7 cells, suggesting potential for clinical application .

- Antimalarial Development : Research conducted on a library of quinoline methanols demonstrated their efficacy in inhibiting Plasmodium falciparum growth, paving the way for new antimalarial therapies that could overcome resistance issues associated with current treatments .

Propiedades

IUPAC Name |

(6-nitroquinolin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYYLMAWYVNLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CO)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475506 | |

| Record name | 2-HYDROXYMETHYL-6-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889944-45-0 | |

| Record name | 2-HYDROXYMETHYL-6-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.